molecular formula C13H13ClN2O2 B1485863 Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1202028-70-3

Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate

Katalognummer: B1485863
CAS-Nummer: 1202028-70-3
Molekulargewicht: 264.71 g/mol
InChI-Schlüssel: MSPTVAARQNICDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group, a 4-chlorobenzyl group, and a carboxylate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chlorobenzyl bromide with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate
  • Methyl 1-(4-bromobenzyl)-5-methyl-1H-pyrazole-3-carboxylate
  • Methyl 1-(4-methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties

Eigenschaften

CAS-Nummer

1202028-70-3

Molekularformel

C13H13ClN2O2

Molekulargewicht

264.71 g/mol

IUPAC-Name

methyl 1-[(4-chlorophenyl)methyl]-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C13H13ClN2O2/c1-9-7-12(13(17)18-2)15-16(9)8-10-3-5-11(14)6-4-10/h3-7H,8H2,1-2H3

InChI-Schlüssel

MSPTVAARQNICDM-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)C(=O)OC

Kanonische SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.